molecular formula C9H17ClN2 B2588292 4-Propan-2-ylpiperidine-4-carbonitrile;hydrochloride CAS No. 1776085-60-9

4-Propan-2-ylpiperidine-4-carbonitrile;hydrochloride

Cat. No.: B2588292
CAS No.: 1776085-60-9
M. Wt: 188.7
InChI Key: JHLPYRBLFKHWGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Propan-2-ylpiperidine-4-carbonitrile;hydrochloride is a chemical compound with the molecular formula C9H16N2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .

Scientific Research Applications

4-Propan-2-ylpiperidine-4-carbonitrile;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemical products and materials.

Safety and Hazards

The safety information available indicates that 4-Propan-2-ylpiperidine-4-carbonitrile;hydrochloride is a hazardous substance. It has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propan-2-ylpiperidine-4-carbonitrile;hydrochloride typically involves the reaction of piperidine derivatives with appropriate nitrile and alkylating agents. One common method includes the cyclization of an intermediate imine, followed by reduction and subsequent alkylation . The reaction conditions often involve the use of catalysts such as iron complexes and reducing agents like phenylsilane .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Propan-2-ylpiperidine-4-carbonitrile;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 4-Propan-2-ylpiperidine-4-carbonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Isopropylpiperidine-4-carbonitrile: Similar in structure but lacks the hydrochloride component.

    Piperidine-4-carbonitrile: A simpler derivative without the isopropyl group.

    4-Methylpiperidine-4-carbonitrile: Contains a methyl group instead of an isopropyl group.

Uniqueness

4-Propan-2-ylpiperidine-4-carbonitrile;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

4-propan-2-ylpiperidine-4-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2.ClH/c1-8(2)9(7-10)3-5-11-6-4-9;/h8,11H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLPYRBLFKHWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCNCC1)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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